molecular formula C12H15ClFNO B13068437 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol

Cat. No.: B13068437
M. Wt: 243.70 g/mol
InChI Key: FDOOLLPSZDOYES-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorophenylmethyl group and a hydroxyl group at the 4-position. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one.

    Reduction: Formation of 4-[(2-Chloro-6-fluorophenyl)methyl]piperidine.

    Substitution: Formation of derivatives with different substituents replacing the chlorine or fluorine atoms.

Scientific Research Applications

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-6-fluorophenyl)methyl]piperidine hydrochloride
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Uniqueness

4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a halogenated aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15ClFNO/c13-10-2-1-3-11(14)9(10)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2

InChI Key

FDOOLLPSZDOYES-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=CC=C2Cl)F)O

Origin of Product

United States

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